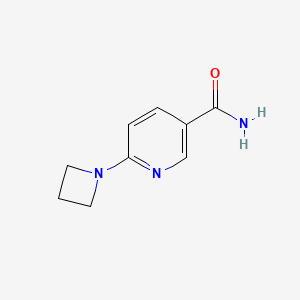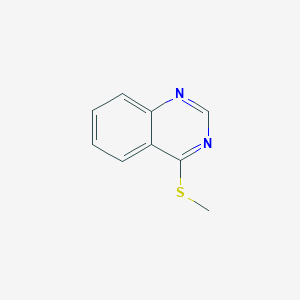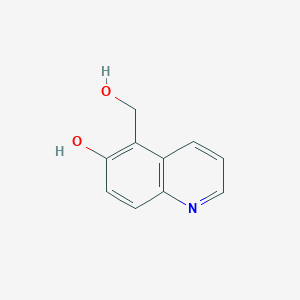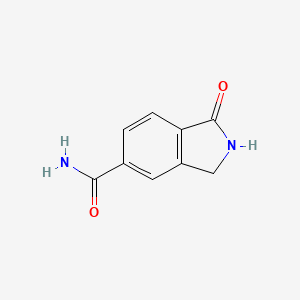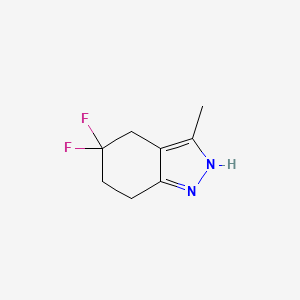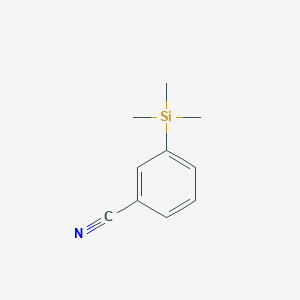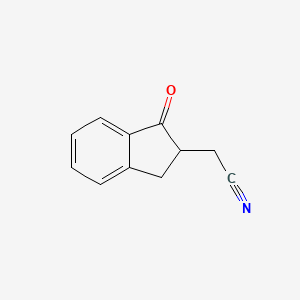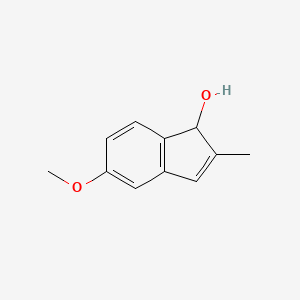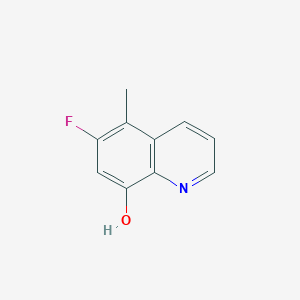
6-Fluoro-5-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 6-Fluoro-5-methylquinolin-8-ol involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . Industrial production methods often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . For example, 6-Methoxyquinoline can undergo direct fluorination at position 5 to yield 5,5-difluoroquinolin-6-one .
Chemical Reactions Analysis
6-Fluoro-5-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be displaced by nucleophiles like amines or thiols.
Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can yield various substituted quinolines with different biological activities .
Scientific Research Applications
6-Fluoro-5-methylquinolin-8-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylquinolin-8-ol involves its interaction with various molecular targets and pathways. For example, fluoroquinolones inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This specific mechanism of action allows fluoroquinolones to be effective against strains resistant to other classes of antibacterial drugs .
Comparison with Similar Compounds
6-Fluoro-5-methylquinolin-8-ol can be compared with other similar compounds, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
These compounds share the quinoline skeleton but differ in the position and number of fluorine atoms or other substituents . The unique properties of this compound, such as its specific biological activities and reactivity, make it distinct from other fluorinated quinolines .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-5-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-7-3-2-4-12-10(7)9(13)5-8(6)11/h2-5,13H,1H3 |
InChI Key |
KAUAQONXOBXWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC=N2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
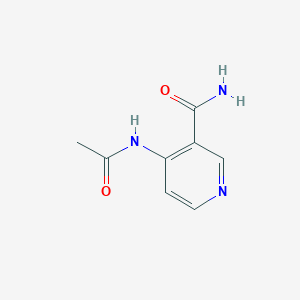
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
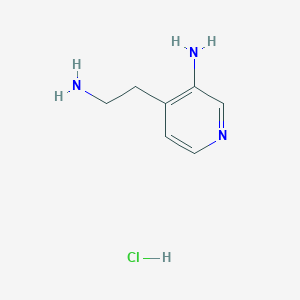
![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
